(R)-2-(Hydroxymethyl)-3-methylbutanoic acid
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Overview
Description
®-2-(Hydroxymethyl)-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxobutanoic acid using a chiral catalyst. This reaction typically requires specific conditions, such as a controlled temperature and pH, to ensure the desired enantiomer is produced.
Industrial Production Methods: In an industrial setting, the production of ®-2-(Hydroxymethyl)-3-methylbutanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Hydroxymethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 2-(Hydroxymethyl)-3-methylbutanol.
Substitution: 2-(Halomethyl)-3-methylbutanoic acid.
Scientific Research Applications
®-2-(Hydroxymethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which ®-2-(Hydroxymethyl)-3-methylbutanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(S)-2-(Hydroxymethyl)-3-methylbutanoic acid: The enantiomer of the compound, with different biological activity.
3-Methyl-2-oxobutanoic acid: A related compound that can be synthesized from ®-2-(Hydroxymethyl)-3-methylbutanoic acid through oxidation.
2-(Hydroxymethyl)-3-methylbutanol: A reduction product of the compound.
Uniqueness: ®-2-(Hydroxymethyl)-3-methylbutanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds. This makes it valuable in applications requiring high specificity and selectivity.
Biological Activity
(R)-2-(Hydroxymethyl)-3-methylbutanoic acid, also known as (2S,3R)-3-hydroxy-2-methylbutanoic acid, is a chiral organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H10O3
- Molecular Weight : Approximately 118.13 g/mol
- Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH)
The presence of the hydroxyl group contributes to the compound's reactivity and ability to participate in various biochemical pathways. Its stereochemistry is essential for its biological interactions, influencing its binding affinity to enzymes and receptors.
This compound interacts with specific molecular targets due to its functional groups. The hydroxyl and carboxyl groups facilitate hydrogen bonding and ionic interactions, which are crucial for its biological activity.
- Enzyme Interactions : The compound has been studied for its role in metabolic pathways, particularly in enzyme catalysis. It can act as a substrate or inhibitor for various enzymes involved in metabolic processes.
- Metabolic Role : It is implicated in the degradation pathways of branched-chain amino acids, highlighting its importance in energy metabolism and potential therapeutic applications for metabolic disorders .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through modulation of specific signaling pathways.
- Therapeutic Potential : Its role as a precursor in drug synthesis positions it as a candidate for developing new therapeutic agents targeting metabolic diseases.
Case Studies
- Chemoenzymatic Synthesis : A study demonstrated the efficient synthesis of this compound using biocatalysts, achieving high enantiomeric excess (ee) and substrate conversion rates. This method highlights its potential for industrial applications in producing chiral compounds .
- Metabolic Pathway Analysis : Research examining the compound's role in the metabolism of branched-chain amino acids revealed insights into its function as an intermediate, suggesting pathways that could be targeted for therapeutic interventions in metabolic disorders .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hydroxy-3-methylbutyric acid | C5H10O3 | Involved in metabolic disorders |
3-Hydroxy-2-methylbutanoic acid | C5H10O3 | Plays a role in energy metabolism |
2-Hydroxyisovaleric acid | C5H10O3 | Associated with genetic metabolic disorders |
These compounds share functional similarities due to their hydroxyl groups but differ significantly in their biological roles and therapeutic applications.
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
ZNUOZUQIVRRPAD-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)C(=O)O |
Canonical SMILES |
CC(C)C(CO)C(=O)O |
Origin of Product |
United States |
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